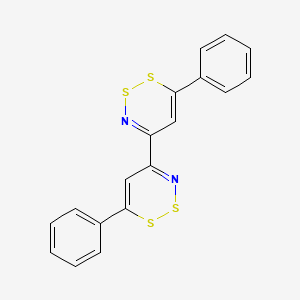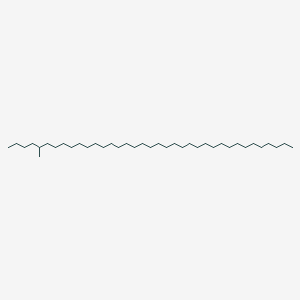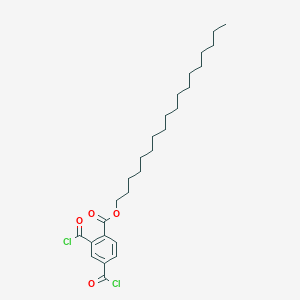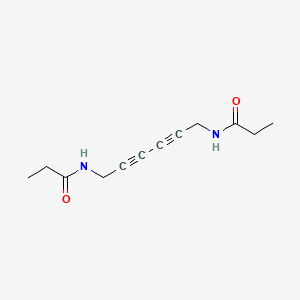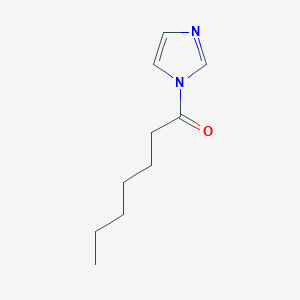![molecular formula C17H16N2O5 B14311605 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate CAS No. 112240-10-5](/img/structure/B14311605.png)
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is an organic compound that features a nitrophenyl group and a benzyloxyimino group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(benzyloxy)imino]butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents can be applied on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyloxyimino derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyloxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl butyrate: Similar structure but lacks the benzyloxyimino group.
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of a butanoate group.
4-Nitrophenyl palmitate: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is unique due to the presence of both the nitrophenyl and benzyloxyimino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
112240-10-5 |
|---|---|
Formule moléculaire |
C17H16N2O5 |
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(18-23-12-13-6-4-3-5-7-13)17(20)24-15-10-8-14(9-11-15)19(21)22/h3-11H,2,12H2,1H3 |
Clé InChI |
LIRVHPKVIQMUOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NOCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



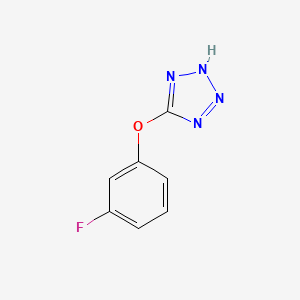
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
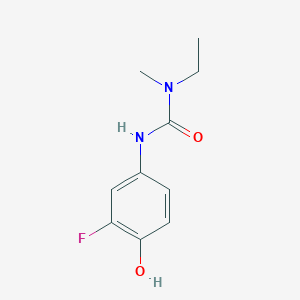
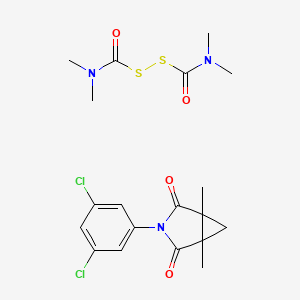
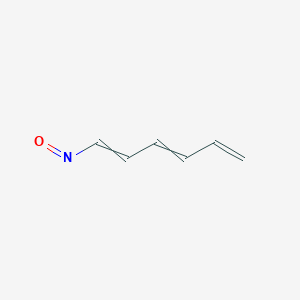

![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
